Sibiricine
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Overview
Description
(+)-Sibiricine is a naturally occurring alkaloid compound known for its unique chemical structure and potential biological activities. It is primarily found in certain plant species and has garnered interest due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sibiricine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of (+)-Sibiricine typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(+)-Sibiricine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of (+)-Sibiricine include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of (+)-Sibiricine depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(+)-Sibiricine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: (+)-Sibiricine is explored for its potential therapeutic effects, including its use in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (+)-Sibiricine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (+)-Sibiricine include other alkaloids with similar chemical structures and biological activities. Examples include:
- Berberine
- Palmatine
- Jatrorrhizine
Uniqueness
(+)-Sibiricine is unique due to its specific stereochemistry and the particular biological activities it exhibits. While similar compounds may share some properties, (+)-Sibiricine’s distinct structure and effects make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
64397-10-0 |
---|---|
Molecular Formula |
C20H17NO6 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(26-8-25-14)7-12(10)20(21)18(22)11-2-3-13-17(27-9-24-13)16(11)19(20)23/h2-3,6-7,19,23H,4-5,8-9H2,1H3 |
InChI Key |
BQZZTMXCHPNTCL-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2C14[C@@H](C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14C(C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |
Origin of Product |
United States |
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